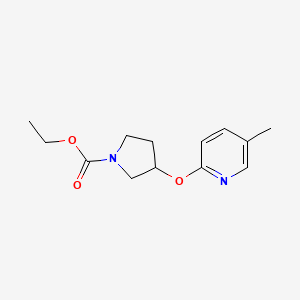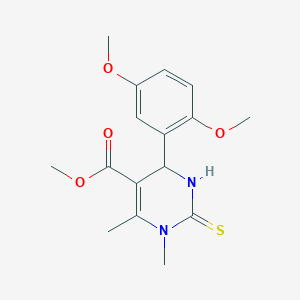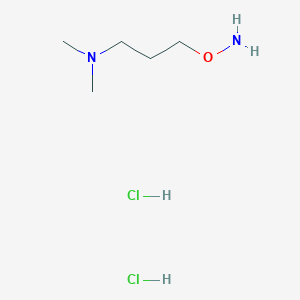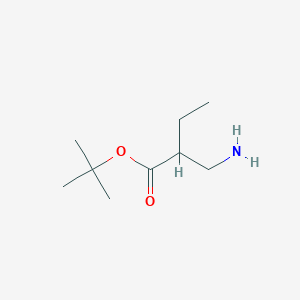
3-Fluorosulfonyloxy-5-(5-methylhexan-2-ylcarbamoyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluorosulfonyloxy-5-(5-methylhexan-2-ylcarbamoyl)pyridine, also known as "FSMP" is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. FSMP is a pyridine derivative that has been synthesized through a multi-step process. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
FSMP acts as a potent agonist of nicotinic acetylcholine receptors in the brain. This leads to the release of neurotransmitters such as dopamine and acetylcholine, which can have a variety of effects on the body. FSMP has also been shown to have an effect on the cardiovascular system, causing an increase in heart rate and blood pressure.
Biochemical and Physiological Effects:
FSMP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to feelings of pleasure and reward. FSMP has also been shown to increase acetylcholine release, which can improve cognitive function. Additionally, FSMP has been shown to increase heart rate and blood pressure, which can have implications for cardiovascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FSMP has several advantages for use in lab experiments. It is a potent agonist of nicotinic acetylcholine receptors, which makes it a useful tool for studying the role of these receptors in the body. Additionally, FSMP is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, there are also limitations to the use of FSMP in lab experiments. It has been shown to have a short half-life, which can make it difficult to study its effects over extended periods of time. Additionally, FSMP has been shown to have off-target effects on other receptors, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for FSMP research. One potential avenue is the investigation of the effects of FSMP on the immune system. It has been shown to have an effect on the release of cytokines, which are important mediators of the immune response. Additionally, further research is needed to better understand the long-term effects of FSMP on the cardiovascular system. Finally, there is potential for the development of new drugs based on the structure of FSMP, which could have applications in a variety of fields.
Métodos De Síntesis
The synthesis of FSMP involves a multi-step process that begins with the reaction of 3-chloro-5-(5-methylhexan-2-ylcarbamoyl)pyridine with sodium fluoride to produce 3-fluoro-5-(5-methylhexan-2-ylcarbamoyl)pyridine. This compound is then treated with sulfonyl chloride to produce 3-fluorosulfonyloxy-5-(5-methylhexan-2-ylcarbamoyl)pyridine. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
FSMP has been shown to have potential applications in scientific research. It has been used as a tool to study the role of nicotinic acetylcholine receptors in the brain. FSMP has also been used to investigate the effects of nicotine on the cardiovascular system. Additionally, FSMP has been used in studies on the effects of smoking on lung function.
Propiedades
IUPAC Name |
3-fluorosulfonyloxy-5-(5-methylhexan-2-ylcarbamoyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O4S/c1-9(2)4-5-10(3)16-13(17)11-6-12(8-15-7-11)20-21(14,18)19/h6-10H,4-5H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVKZGPDNVVJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)NC(=O)C1=CC(=CN=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonyloxy-5-(5-methylhexan-2-ylcarbamoyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Butyl-3-(2-ethoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2918912.png)







![5-(isopropylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2918922.png)
![7-(4-(4-(tert-butyl)benzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2918924.png)



